Lipophilicity Advantage: 12-Fold Higher XLogP3 versus 4-Aminoantipyrine
The compound exhibits a computed octanol-water partition coefficient (XLogP3) of 1.2, compared to 0.1 for the widely used pyrazolone analog 4-aminoantipyrine (4-AA) [1][2]. This represents a 1.1 log unit difference, equating to approximately 12-fold greater lipophilicity. The difference arises from the replacement of the N-phenyl and C-methyl groups in 4-AA with an unsubstituted ring and n-butyl chain in the target compound.
Δ 1.1 log units (≈12×)
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 4-Aminoantipyrine (4-AA): XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = 1.1 (≈12-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
For procuring a synthetic intermediate or analytical standard, higher lipophilicity translates to improved solubility in organic solvents, distinct reversed-phase HPLC retention, and potentially enhanced membrane permeability in cell-based assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 70587514: XLogP3 = 1.2. 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/857988-46-6#section=Chemical-and-Physical-Properties View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2151 (4-Aminoantipyrine): XLogP3 = 0.1. 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2151#section=Chemical-and-Physical-Properties View Source
